molecular formula C17H17ClN2OS B5812911 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol

4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol

Cat. No. B5812911
M. Wt: 332.8 g/mol
InChI Key: PRKUXXGENAEQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical research has explored numerous compounds with complex structures like "4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol" for their potential applications and fundamental understanding. Such compounds often feature in the development of pharmaceuticals, materials science, and chemical synthesis strategies.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step processes, including reductive amination, bromination, and reactions with specific reagents like anhydrous piperazine. An example is the synthesis of key intermediates for cetirizine hydrochloride from 4-chlorobenzophenone, showcasing the intricate steps involved in constructing such molecules (Dong Chuan-min, 2014).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations offer insights into the molecular structure and electronic properties. Studies such as those on 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol provide valuable data on bond lengths, angles, and intramolecular charge transfers, crucial for understanding the reactivity and interactions of such compounds (A. Viji et al., 2020).

Chemical Reactions and Properties

Electrochemical studies, such as the oxidation of piperazinyl phenols, reveal unique regioselectivity in synthesizing conjugated molecules, offering a glimpse into the chemical behavior and reactivity of related structures (A. Amani et al., 2012).

Physical Properties Analysis

The physical properties, including crystalline structures and phase transitions, are critical for applications in materials science. For instance, analysis of crystalline polyurethanes derived from piperazine shows different smectic modifications, indicating the importance of molecular architecture on physical states (H. Kricheldorf & J. Awe, 1989).

Chemical Properties Analysis

The chemical properties, such as adsorption behavior and interaction with other molecules, can be elucidated through studies like the adsorption isotherms of phenol and chlorophenols on activated carbon. Such research highlights the compound's ability to interact with various substrates and its potential environmental applications (O. Hamdaoui & E. Naffrechoux, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a piperazine ring act by interacting with neurotransmitter receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk of exposure .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c18-14-2-1-3-15(12-14)19-8-10-20(11-9-19)17(22)13-4-6-16(21)7-5-13/h1-7,12,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKUXXGENAEQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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